

Amodiaquine: A Potent Inhibitor of Histamine N-Methyltransferase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amodiaquine dihydrochloride dihydrate*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Amodiaquine, a 4-aminoquinoline compound widely known for its use as an antimalarial agent, has been identified as a potent inhibitor of histamine N-methyltransferase (HNMT), a key enzyme in histamine metabolism. This technical guide provides a comprehensive overview of amodiaquine's interaction with HNMT, including its inhibitory kinetics, structural basis of interaction, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of amodiaquine and the potential for its repositioning or the development of novel HNMT inhibitors.

Introduction to Histamine N-Methyltransferase (HNMT)

Histamine is a crucial biogenic amine involved in a wide range of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission. [1] The biological activity of histamine is terminated through two primary metabolic pathways: oxidative deamination by diamine oxidase (DAO) and N ϵ -methylation by histamine N-methyltransferase (HNMT). [2] In the central nervous system, HNMT is the principal enzyme responsible for histamine inactivation. [3] HNMT catalyzes the transfer of a methyl group from

S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-methylhistamine. Given its critical role in histamine homeostasis, HNMT has emerged as a significant therapeutic target for various disorders, including neurodegenerative diseases and allergies.[3][4]

Amodiaquine as an HNMT Inhibitor: Quantitative Analysis

Amodiaquine has been demonstrated to be a potent inhibitor of HNMT.[1] The inhibitory activity of amodiaquine is characterized by its inhibition constant (K_i), which quantifies the concentration of amodiaquine required to produce 50% of the maximal inhibition.

Inhibitor	Target Enzyme	Inhibition Constant (K_i)	Mode of Inhibition	Reference
Amodiaquine	Human HNMT	18.6 nM	Mixed	Horton et al., 2005

Table 1: Quantitative data on the inhibition of Human Histamine N-Methyltransferase by Amodiaquine.

Structural Basis of Amodiaquine Inhibition

The precise mechanism of HNMT inhibition by amodiaquine has been elucidated through X-ray crystallography. The crystal structure of human HNMT in complex with amodiaquine has been solved, revealing that amodiaquine binds within the histamine-binding site of the enzyme.[1] This binding physically obstructs the access of the natural substrate, histamine, to the active site. The interaction is characterized by shape complementarity between the aromatic rings of amodiaquine and the aromatic side chains of amino acid residues within the enzyme's active site, contributing to the tight binding and potent inhibition.[1] Specifically, residues such as Phe9, Tyr15, and Phe19 at the N-terminus of HNMT are crucial for the binding of diverse inhibitors, including amodiaquine.[3]

Experimental Protocols

Radiometric HNMT Inhibition Assay

This protocol outlines a radiometric assay to determine the inhibitory activity of amodiaquine on HNMT, based on the methodology described by Horton et al. (2005).^[1]

Materials:

- Recombinant human HNMT (15 nM)
- S-adenosyl-L-methionine (AdoMet) (40 μ M)
- [3 H]-S-adenosyl-L-methionine (as a tracer)
- Histamine (at various concentrations: 5, 10, 20, and 40 μ M)
- Amodiaquine (at various concentrations)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Pre-incubation: In a microcentrifuge tube, pre-incubate 15 nM of HNMT with 40 μ M of AdoMet and the desired concentration of amodiaquine in the assay buffer.
- Reaction Initiation: Start the enzymatic reaction by adding histamine at varying concentrations (5, 10, 20, and 40 μ M).
- Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 20 minutes).
- Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a basic solution).
- Extraction: Extract the radiolabeled product, [3 H]-N-methylhistamine, using an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

- **Quantification:** Add a portion of the organic phase to a scintillation vial containing a scintillation cocktail.
- **Measurement:** Measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the slope of each linear fit against the concentration of amodiaquine. The intercept on the x-axis provides an estimate of the K_i value.

In Vivo Evaluation of HNMT Inhibition

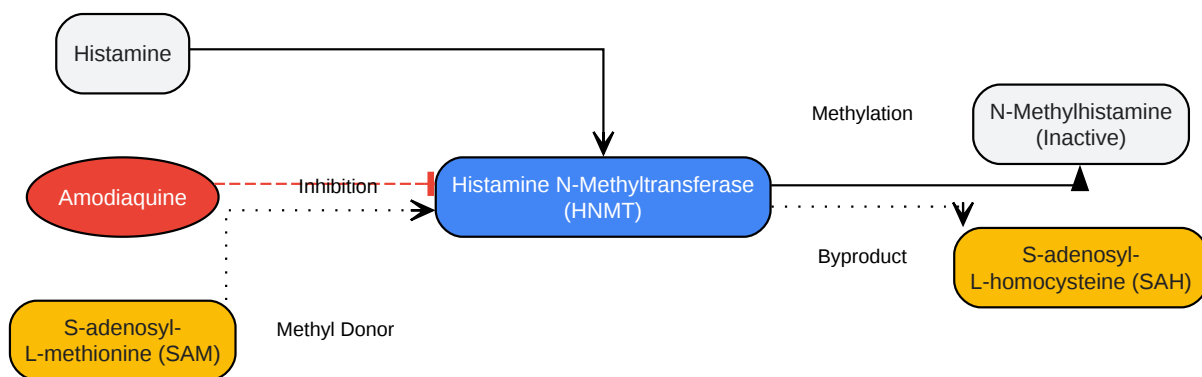
Studies in animal models have been conducted to assess the in vivo effects of amodiaquine on HNMT activity and histamine levels.

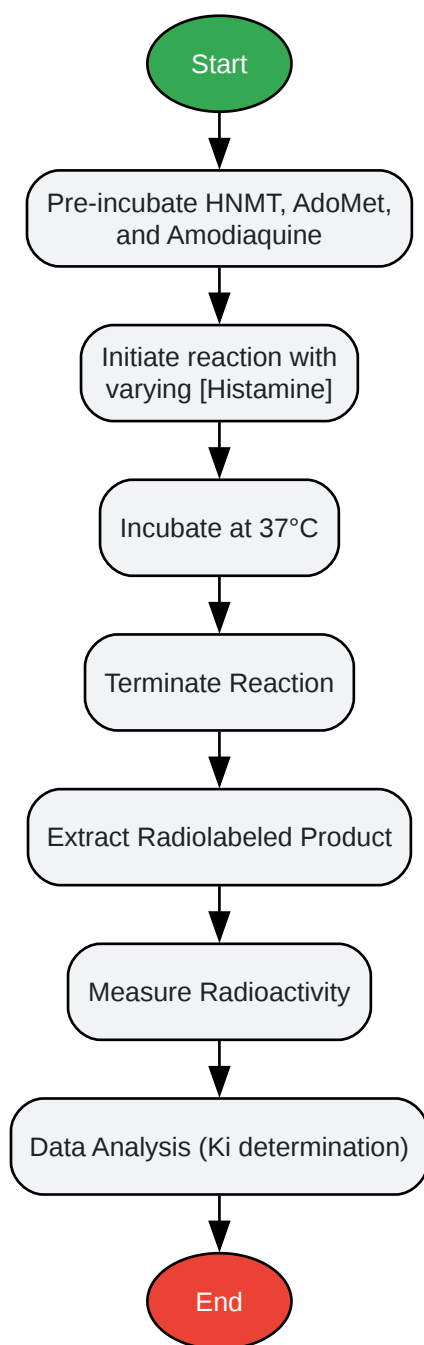
Experimental Model:

- **Animal Model:** Rats^[2] or mice.
- **Amodiaquine Administration:** Amodiaquine can be administered peripherally (intraperitoneally, i.p.) or centrally (intracerebroventricularly, i.vt.).^[2] Doses can range from 60 mg/kg (i.p.) to 100 µg (i.vt.).^[2]
- **Tissue Collection:** At various time points after administration, animals are euthanized, and tissues of interest (e.g., brain, liver) are collected.
- **HNMT Activity Assay:** Tissue homogenates are prepared, and HNMT activity is measured using the radiometric assay described above or a similar method.
- **Histamine Level Measurement:** Histamine levels in the tissue homogenates can be quantified using methods such as high-performance liquid chromatography (HPLC) with fluorescence detection.

Visualizations

Histamine Metabolism Pathway and Inhibition by Amodiaquine





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References

- 1. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of amodiaquine on histamine level and histamine-methyltransferase activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer's Disease [mdpi.com]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- To cite this document: BenchChem. [Amodiaquine: A Potent Inhibitor of Histamine N-Methyltransferase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000193#amodiaquine-as-a-histamine-n-methyltransferase-inhibitor]

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